Pentasilane is a silicon hydride compound with the chemical formula SiH. It consists of five silicon atoms and twelve hydrogen atoms, making it part of a class of compounds known as silanes. Pentasilane is a colorless, flammable gas that exhibits properties analogous to alkanes, specifically pentane, due to its structural similarities. It is classified under binary silicon-hydrogen compounds, which are characterized by Si−H and Si−Si bonds and are primarily of academic interest due to their unique chemical properties and potential applications in various fields, including materials science and nanotechnology .
The synthesis of pentasilane can be accomplished through several methods:
The efficiency and yield of these synthesis methods can vary based on reaction conditions such as temperature, pressure, and the presence of catalysts. The choice of method often depends on the desired purity and quantity of pentasilane required for specific applications.
Pentasilane has a linear or branched structure depending on its isomeric form. The most common structural representation features a chain of silicon atoms connected by single bonds, with terminal hydride groups attached to each silicon atom. Two isomers exist: isopentasilane (HSi−SiH−SiH−SiH−SiH) and neopentasilane (Si(SiH)), which differ in their branching patterns .
Pentasilane participates in various chemical reactions typical for silanes:
The reactivity of pentasilane can be influenced by factors such as temperature and the presence of catalysts, which can facilitate or hinder certain reactions.
The mechanisms through which pentasilane interacts chemically often involve the breaking and forming of Si−H bonds. For instance, during hydrolysis, water molecules attack the silicon atoms, leading to the formation of silanol groups while releasing hydrogen gas:
This reaction illustrates how pentasilane can serve as a source of hydrogen in various chemical processes .
Relevant data on physical properties indicate that pentasilane's boiling point makes it suitable for applications requiring stable liquid phases at elevated temperatures .
Pentasilane has several scientific uses:
These applications highlight pentasilane's significance in advancing technologies related to silicon materials and energy solutions .
Thermal cracking of long-chain silanes (hexasilane or higher) represents the most industrially viable route to pentasilane. The process leverages the relative bond dissociation energies of Si–Si bonds (≈200–240 kJ/mol), which decrease with increasing chain length. In a catalytic system described in Patent KR20170013080A, trisilane (Si₃H₈) is fed into a pyrolysis reactor packed with inert solid particles (e.g., silicon carbide, stainless steel) under continuous inert gas flow (argon/nitrogen). Key operational parameters include:
The reaction proceeds via radical-mediated chain scission:
Si₆H₁₄ → Si₅H₁₂ + SiH₄ (ΔH ≈ +95 kJ/mol) Si₃H₈ + Si₃H₈ → Si₅H₁₂ + SiH₄
Table 1: Performance Metrics of Catalytic Pyrolysis for Pentasilane Production
Feedstock | Temp. (°C) | Pentasilane Yield (%) | Major Byproducts |
---|---|---|---|
Hexasilane | 420 | 38% | Trisilane, Disilane |
Hexasilane | 450 | 52% | Trisilane, Disilane |
Trisilane dimerization | 480 | 41% | Tetrasilane, Silane |
[Data source: citation:1] [3]
Solid particles enhance heat transfer and minimize secondary decomposition by reducing localized overheating. Yield optimization requires precise control of residence time – prolonged exposure above 500°C promotes undesirable fragmentation into lower silanes [3].
Non-catalytic gas-phase pyrolysis enables pentasilane synthesis with minimal contamination. The mechanism follows first-order kinetics, initiated by homolytic cleavage of central Si–Si bonds in higher oligomers. As detailed in studies of binary silicon hydrides:
Si₆H₁₄ → Si₅H₁₂ + SiH₄ (k = 4.7×10⁻³ s⁻¹ at 300°C)
Si₅H₁₂ → Si₄H₁₀ + SiH₄ | Si₅H₁₂ → Si₃H₈ + Si₂H₆ ``` [4] *Table 2: Thermal Stability Comparison of Oligosilanes (Gas Phase)* | **Compound** | **Decomp. Onset Temp.** | **Half-Life at 250°C** | **Primary Products** | |--------------|--------------------------|------------------------|----------------------| | Hexasilane | 110°C | 15 min | Pentasilane + Silane| | Pentasilane | 140°C | 8 min | Tetrasilane + Disilane| | Tetrasilane | 160°C | 25 min | Trisilane + Silane | [4] Critical to selectivity is **rapid product quenching**. Industrial designs utilize adiabatic reactors coupled with inline cryogenic traps (-50°C) to "freeze" reaction products immediately post-decomposition, suppressing secondary reactions [3] [4]. --- ### 1.3 Photolytic Production Under Controlled Irradiation UV-induced cleavage provides a low-temperature alternative to thermal methods. When higher silanes (Si₆–Si₈) are irradiated at 254 nm (Hg-vapor lamp), Si–Si bond homolysis occurs, generating silyl radicals that recombine selectively:
Si₆H₁₄ + hν → •Si₃H₇ + •Si₃H₇•Si₃H₇ + Si₃H₈ → Si₅H₁₂ + •H
Advantages include: - **Temperature Sensitivity**: Operates at 25–80°C - **Wavelength Dependence**: 250–280 nm maximizes Si–Si scission over Si–H cleavage - **Quantum Yield**: 0.28 for pentasilane formation from hexasilane [4] However, secondary radical reactions cause branching and cyclization (e.g., cyclopentasilane formation). Pulsed irradiation with short duty cycles (<10 ms) enhances pentasilane selectivity by limiting radical interaction time [4]. --- ### 1.4 Solvent-Mediated Synthesis in Inert Atmospheres Electroreductive coupling in aprotic solvents enables bottom-up assembly of pentasilane from smaller units. As demonstrated in polysilane synthesis, dichlorosilanes undergo Mg-cathode-mediated coupling in tetrahydrofuran (THF):
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